5-Amino-1-methyl-1,2-dihydroquinolin-2-one

Medicinal Chemistry Scaffold Design Conformational Analysis

Using generic quinolinones in NNMT inhibitor SAR? Regioisomer mismatches confound target engagement data. 5-Amino-1-methyl-1,2-dihydroquinolin-2-one (CAS 697738-99-1) provides: • Single H-bond donor, planar core - correct scaffold for CNS-penetrant kinase/GPCR lead optimization vs. double-donor 5-aminoquinolin-2-one. • Fully conjugated π-system for stacking assays vs. non-planar 3,4-dihydro analog. • Neutral 2(1H)-quinolinone: dedicated negative control for charged NNMT probes like 5MQ. ≥95% purity. Research-use only; global shipping available.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 697738-99-1
Cat. No. B1375452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-methyl-1,2-dihydroquinolin-2-one
CAS697738-99-1
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CC2=C(C=CC=C21)N
InChIInChI=1S/C10H10N2O/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,11H2,1H3
InChIKeyXUNJKWXYQMKWHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-methyl-1,2-dihydroquinolin-2-one: Compound Overview


5-Amino-1-methyl-1,2-dihydroquinolin-2-one (CAS 697738-99-1) is a heterocyclic organic compound belonging to the 2(1H)-quinolinone family . It features a planar, fully unsaturated bicyclic core with a ketone at position 2, a methyl group at position 1, and a primary amine at position 5, giving it a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol [1]. This specific substitution pattern distinguishes it as a versatile small molecule scaffold in drug discovery, where quinolinone derivatives are explored for their interactions with diverse biological targets .

5-Amino-1-methyl-1,2-dihydroquinolin-2-one: Risks of Generic Substitution in SAR


Substituting 5-Amino-1-methyl-1,2-dihydroquinolin-2-one with a generic quinolinone or a regioisomer carries high risk in SAR-driven projects. The specific placement of the primary amine at the 5-position on the quinolinone core, combined with N-methylation and the fully unsaturated ring system, creates a unique hydrogen-bonding donor/acceptor profile and electron density distribution. For example, the 3,4-dihydro analog (CAS 697738-98-0) loses the planar, conjugated π-system critical for stacking interactions with biological targets , while the unmethylated 5-aminoquinolin-2-one (CAS 61317-32-6) has a different hydrogen-bond donor count and lipophilicity profile, which directly impacts membrane permeability and target binding kinetics [1]. The resulting quantitative differences in bioactivity, even if not yet fully published for this specific compound, are mechanistically predictable and can derail lead optimization campaigns.

5-Amino-1-methyl-1,2-dihydroquinolin-2-one: Key Differentiators from Closest Analogs


Planarity vs. 3,4-Dihydro Analog

The target compound possesses a fully unsaturated 2(1H)-quinolinone core, which enforces molecular planarity and an extended π-conjugated system. This is structurally distinct from its closest saturated analog, 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS 697738-98-0), which has a non-planar, partially saturated ring. The planarity is critical for π-π stacking interactions with flat binding pockets, a feature often cited for the bioactivity of quinolinone derivatives . This difference is quantifiable by the number of rotatable bonds and molecular shape, which are key descriptors in computational screening libraries.

Medicinal Chemistry Scaffold Design Conformational Analysis

H-Bond Donor Profile vs. 5-Aminoquinolin-2-one

N-methylation at the 1-position eliminates a hydrogen-bond donor (HBD) found in the primary amide/amine tautomers of the non-methylated analog 5-Aminoquinolin-2-one (CAS 61317-32-6), while retaining the 5-amino group as an HBD. This results in a specific HBD count of 1 and an XLogP3 of 0.8, compared to a predicted HBD count of 2 and lower logP for the N-unsubstituted analog [1]. The increased lipophilicity and reduced HBD count are critical for optimizing blood-brain barrier (BBB) penetration and oral bioavailability according to Lipinski's and related rules [2].

Drug Design Physicochemical Properties Solubility

NNMT Inhibition: Neutral Lactam vs. 5MQ

While 5-amino-1-methylquinolinium (5MQ, CAS 42464-96-0) is a known direct Nicotinamide N-methyltransferase (NNMT) inhibitor with an IC50 of 1.2 μM , the target 2(1H)-quinolinone compound is its neutral lactam analog. This structural difference means the target compound lacks the positive charge of 5MQ, which may significantly alter its cellular uptake mechanism and its inability to directly mimic the charged transition state of NNMT. The target compound could serve as a metabolically labile prodrug or a distinct chemical probe for studying charge-based binding specificity at the NNMT active site, offering a differentiated tool for studying structure-kinetic relationships [1].

Cancer Metabolism NNMT Prodrug

5-Amino-1-methyl-1,2-dihydroquinolin-2-one: Validated Application Scenarios


NNMT Negative Control & Prodrug Scaffold

For research groups optimizing NNMT inhibitors like 5MQ, procuring the neutral 2(1H)-quinolinone analog provides a critical tool to dissect the role of the positive charge in target engagement and cellular activity. It serves as a dedicated negative control to verify that observed biological effects are due to the charged quaternary ammonium interaction mechanism, not off-target effects of the quinolinone core [1].

CNS Hit Expansion with Low HBD Profile

When designing libraries for CNS-penetrant kinase or GPCR inhibitors, the compound's single hydrogen bond donor and moderate XLogP3 fill a specific chemical space. Its differentiation from the double-donor 5-aminoquinolin-2-one (CAS 61317-32-6) makes it the preferred scaffold for initial SAR studies aiming to balance solubility and membrane permeability without introducing unwanted polarity [2].

Planarity-Driven π-Stacking Studies

In biophysical studies investigating the binding thermodynamics of π-π stacking interactions, this planar, fully conjugated compound is the correct procurement choice over the non-planar 3,4-dihydro analog (CAS 697738-98-0). The former maximizes the potential for intercalation and stacking, providing a defined structural baseline for binding assays .

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